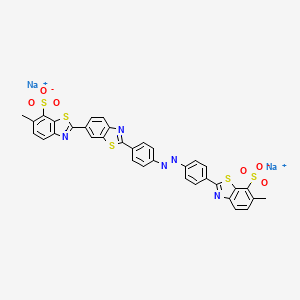![molecular formula C29H46N2O2 B14412214 N-[7-(adamantane-1-carbonylamino)heptyl]adamantane-1-carboxamide CAS No. 86583-08-6](/img/structure/B14412214.png)
N-[7-(adamantane-1-carbonylamino)heptyl]adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[7-(adamantane-1-carbonylamino)heptyl]adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives Adamantane is a hydrocarbon with a unique cage-like structure, which imparts special properties to its derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(adamantane-1-carbonylamino)heptyl]adamantane-1-carboxamide typically involves the functionalization of adamantane derivatives. One common method is the direct radical functionalization of adamantane, which can be achieved through carbocation or radical intermediates
Industrial Production Methods
Industrial production of adamantane derivatives, including this compound, often involves large-scale chemical reactions under controlled conditions. These processes may include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-[7-(adamantane-1-carbonylamino)heptyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The adamantane core can undergo substitution reactions, where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various catalysts (e.g., palladium, platinum) to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups .
Aplicaciones Científicas De Investigación
N-[7-(adamantane-1-carbonylamino)heptyl]adamantane-1-carboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[7-(adamantane-1-carbonylamino)heptyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane core can interact with biological membranes, altering their properties and affecting the function of membrane-bound proteins. Additionally, the compound can inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Adamantanecarboxylic acid: A simpler adamantane derivative with a carboxyl group.
Amantadine: An antiviral and antiparkinsonian drug with an adamantane core.
Memantine: A medication used to treat Alzheimer’s disease, also based on the adamantane structure.
Uniqueness
N-[7-(adamantane-1-carbonylamino)heptyl]adamantane-1-carboxamide is unique due to its extended carbon chain and dual adamantane cores, which impart distinct physical and chemical properties. This structure enhances its stability, lipophilicity, and potential for interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
86583-08-6 |
|---|---|
Fórmula molecular |
C29H46N2O2 |
Peso molecular |
454.7 g/mol |
Nombre IUPAC |
N-[7-(adamantane-1-carbonylamino)heptyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C29H46N2O2/c32-26(28-14-20-8-21(15-28)10-22(9-20)16-28)30-6-4-2-1-3-5-7-31-27(33)29-17-23-11-24(18-29)13-25(12-23)19-29/h20-25H,1-19H2,(H,30,32)(H,31,33) |
Clave InChI |
VMZXRSOHZHQOFJ-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCCCCCCNC(=O)C45CC6CC(C4)CC(C6)C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-[methyl(phenyl)amino]penta-2,4-diynoate](/img/structure/B14412140.png)

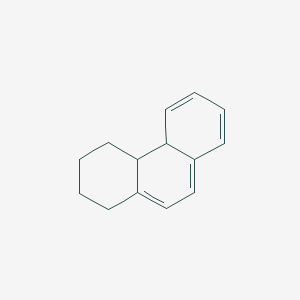
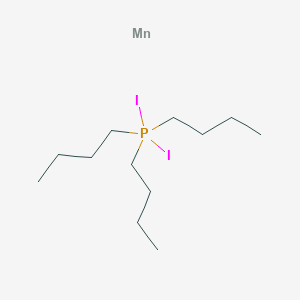
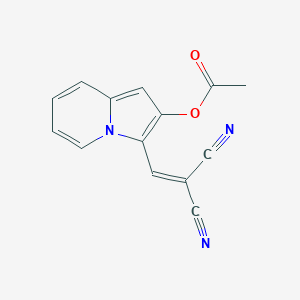
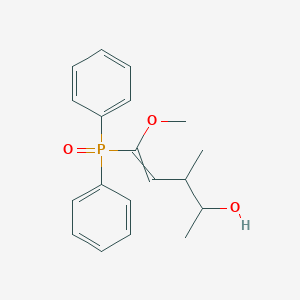
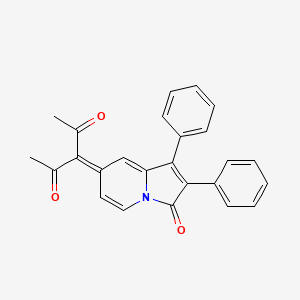
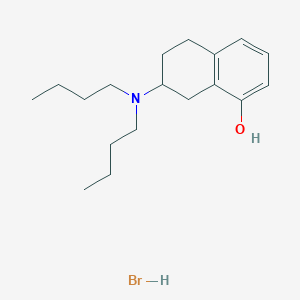
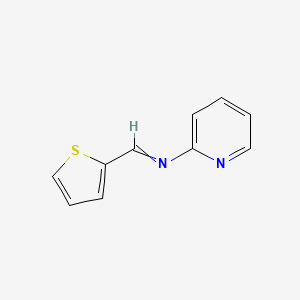
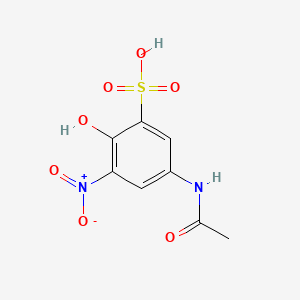
![4-[2-(Dimethylamino)ethyl]benzonitrile](/img/structure/B14412200.png)
![(Z)-oxido-propyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14412210.png)
![Ethyl {1-[2-(acetyloxy)ethyl]-4-bromo-1H-pyrrol-2-yl}acetate](/img/structure/B14412221.png)
